N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

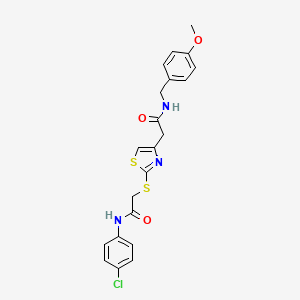

This compound features a thiazole core substituted with a thioacetamide group linked to a 4-chlorophenyl moiety and a 4-methoxybenzylaminoethyl side chain. The thiazole ring, a heterocyclic scaffold, is known for its role in medicinal chemistry due to its bioisosteric properties with aromatic rings and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S2/c1-28-18-8-2-14(3-9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-6-4-15(22)5-7-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOGZLMJDGDJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse pharmacological properties including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. A study highlighted that compounds containing thiazole rings can inhibit the growth of various bacterial and fungal species. The mechanism often involves the disruption of bacterial lipid biosynthesis, leading to cell death .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| d1 | E. coli | 32 µg/mL |

| d2 | S. aureus | 16 µg/mL |

| d3 | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, the compound demonstrated significant cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay revealed an IC50 value indicating effective cell growth inhibition .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Test Compound | 1.61 ± 0.92 |

| Doxorubicin | 0.5 ± 0.1 |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Protein Synthesis : The thiazole moiety may interfere with ribosomal function, thereby inhibiting protein synthesis in bacterial cells.

- Induction of Apoptosis : In cancer cells, the compound appears to induce apoptosis through the activation of intrinsic pathways, as evidenced by increased caspase activity in treated cells .

- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific receptors involved in cancer cell proliferation and survival pathways, further elucidating its potential as a therapeutic agent .

Case Studies

A notable case study involved synthesizing various thiazole derivatives and evaluating their biological activities. The results indicated that modifications on the thiazole ring significantly influenced both antimicrobial and anticancer efficacy, reinforcing the importance of structural variations in drug design .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-((4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies involving similar thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against a panel of pathogens, revealing that certain derivatives exhibited strong inhibitory effects against both bacterial and fungal strains .

- Anticancer Evaluation : In another study focused on breast cancer cells, specific derivatives showed IC50 values indicating potent anticancer activity, suggesting their potential as lead compounds in drug development .

- Molecular Docking Analysis : Research utilizing molecular docking has provided insights into the binding affinities and interactions between these compounds and their biological targets, supporting the rationale for their use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Compounds with modifications to the thiazole ring’s substituents demonstrate significant differences in biological activity:

- Key Observations :

- The 4-methyl substituent (e.g., compound 107b) enhances antibacterial activity, possibly due to improved steric compatibility with bacterial enzyme active sites .

- Halogenated aryl groups (e.g., 4-bromophenyl in or 3-chlorophenyl in ) correlate with anticancer and antifungal activities, likely via enhanced electron-withdrawing effects and target binding.

- The target compound’s 4-methoxybenzyl side chain may offer metabolic stability over simpler alkyl/aryl groups due to methoxy’s resistance to oxidation .

Thiazole vs. Thiophene/Other Heterocycles

Functional Group Modifications

- Thioacetamide vs. Chloroacetamide :

- Piperazine Derivatives: Compound 4 () incorporates a piperazine moiety, improving solubility and pharmacokinetic profiles in oral formulations.

Physicochemical and Pharmacokinetic Considerations

Q & A

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.